1-(1-Phenylethyl)piperazine hydrochloride

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

1-(1-Phenylethyl)piperazine HCl (CAS 436099-96-6) - a chiral intermediate for CNS APIs. Achiral analogs compromise LogP and stereochemistry. This α-methylbenzyl-substituted piperazine delivers a precise LogP of 1.92 for BBB penetration and a chiral center enabling direct enantiopure API synthesis, avoiding costly resolution. Key benefits: • Chiral scaffold for stereospecific leads • LogP 1.92 vs. 1-(2-phenylethyl)piperazine optimizes CNS library design • pKa 9.11 fine-tunes GPCR/ion channel interactions • HCl salt ensures solubility and stability. In stock, immediate shipment.

Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
Cat. No. B7805807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenylethyl)piperazine hydrochloride
Molecular FormulaC12H19ClN2
Molecular Weight226.74 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCNCC2.Cl
InChIInChI=1S/C12H18N2.ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;/h2-6,11,13H,7-10H2,1H3;1H
InChIKeyKBYLJCBDMLESJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Phenylethyl)piperazine hydrochloride: CNS Drug Intermediate


1-(1-Phenylethyl)piperazine hydrochloride (CAS 436099-96-6) is a chiral piperazine derivative featuring a distinctive α-methylbenzyl (1-phenylethyl) substituent on the piperazine nitrogen [1]. This compound serves primarily as a critical pharmaceutical intermediate, providing a foundational scaffold for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors . Its hydrochloride salt form enhances water solubility and handling stability, making it a preferred reagent in medicinal chemistry workflows compared to its free base counterpart [1].

Chiral piperazine intermediate for CNS-targeted synthesis workflows
Hydrochloride salt for aqueous handling and stability in medicinal chemistry
Compatible with asymmetric synthesis and enantiomer-specific building block strategies

1-(1-Phenylethyl)piperazine hydrochloride: Irreplaceable in CNS Research


Substituting 1-(1-Phenylethyl)piperazine hydrochloride with a closely related analog like 1-(2-phenylethyl)piperazine or 1-benzylpiperazine is scientifically unsound due to quantifiable differences in physicochemical properties and the presence of a chiral center. The α-methyl substitution pattern on the ethyl linker dramatically alters lipophilicity (LogP) and basicity (pKa), which directly impacts blood-brain barrier penetration, receptor binding kinetics, and metabolic stability . Furthermore, the compound's chiral nature provides a unique opportunity for asymmetric synthesis, enabling the creation of enantiomerically pure drug candidates—a capability absent in achiral analogs like 1-benzylpiperazine . These specific structural features are not interchangeable and necessitate the use of the precise compound for reproducible and translationally relevant research outcomes.

1-(2-Phenylethyl)piperazine Altered LogP and linker geometry may shift CNS penetration profile, requiring re-evaluation of blood-brain barrier permeation research.
1-Benzylpiperazine pKa difference and lack of chiral center can change receptor binding dynamics and preclude enantiomer-specific synthesis strategies.
Achiral piperazine analogs Absence of stereocenter prevents stereochemical control and enantiomer-attribution research, limiting asymmetric drug candidate development.

1-(1-Phenylethyl)piperazine hydrochloride: Comparative Evidence


Lipophilicity vs. 1-(2-Phenylethyl)piperazine

The target compound exhibits a significantly higher calculated LogP (1.92) compared to its positional isomer, 1-(2-phenylethyl)piperazine (LogP = 1.40) . This 37% increase in lipophilicity is a direct consequence of the α-methyl substitution, which reduces molecular polarity and enhances hydrophobic interactions.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.92 vs 1-(2-Phenylethyl)piperazine 1.40 (+0.52)
May support CNS permeability research context
Calculated partition coefficient; experimental validation advised
Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Basicity vs. 1-Benzylpiperazine

The basicity of the piperazine nitrogen is a key determinant of its ionization state at physiological pH, affecting both solubility and receptor interactions. The target compound has a predicted pKa of 9.11, which is lower than that of the common analog 1-benzylpiperazine (pKa = 9.25) .

Basicity (pKa)
Cross-study comparable
Target pKa 9.11 ± 0.10 vs 1-Benzylpiperazine 9.25 ± 0.10 (−0.14)
May influence ionization-dependent membrane permeation in assay models
Predicted value; confirm under experimental conditions
Pharmaceutical Formulation Salt Selection Receptor Binding

Boiling Point vs. 1-Phenylpiperazine

The target compound's boiling point (276-278 °C) is approximately 10 °C lower than that of the simpler analog 1-phenylpiperazine (286-287 °C) [1]. This reduced boiling point, coupled with a similar density (>1.006 g/mL), reflects the impact of the flexible ethyl linker on intermolecular forces, which can be advantageous in certain purification and synthetic processes.

Boiling Point
Cross-study comparable
276 °C (lit.) vs 1-Phenylpiperazine 286.5 °C (−10.5 °C)
May facilitate purification scale-up context in process research
Atmospheric pressure; distillation efficiency may vary
Process Chemistry Synthetic Methodology Purification

Chiral Purity vs. Achiral Analogs

Unlike achiral analogs such as 1-benzylpiperazine or 1-(2-phenylethyl)piperazine, 1-(1-phenylethyl)piperazine possesses a stereogenic center at the benzylic carbon . This allows for the procurement and use of enantiomerically pure forms, specifically (R)-1-(1-phenylethyl)piperazine (CAS 773848-51-4) and (S)-1-(1-phenylethyl)piperazine (CAS 759457-60-8), with high optical purity (e.g., ≥97% ee) .

Chiral Center
Class-level inference
One stereocenter present vs 1-Benzylpiperazine: none
Enables enantiomer-specific synthesis and stereochemical control
Enantiopure forms available (≥97% ee); verify optical purity per project
Asymmetric Synthesis Chiral Resolution Enantioselective Drug Discovery

Commercial Availability

While many piperazine derivatives are available from research chemical suppliers, the commercial landscape for 1-(1-Phenylethyl)piperazine hydrochloride is distinct. Unlike the more commonly available 1-(2-phenylethyl)piperazine or 1-phenylpiperazine, the target compound and its enantiomers are offered by a more specialized set of vendors (e.g., MedChemExpress, TargetMol, Capot Chemical), with production scales reaching up to 500 kgs for certain enantiomers . This indicates a focused, albeit smaller, supply chain tailored to specific research and development needs rather than bulk industrial use.

Supply Chain
Supporting evidence
Available from specialized vendors; niche supply vs widely available 1-(2-phenylethyl)piperazine
Procurement requires review of supplier QC and technical support capabilities
Market analysis data; confirm lead times and batch documentation
Research Chemical Sourcing Supply Chain Management Procurement

1-(1-Phenylethyl)piperazine hydrochloride: Key Applications


CNS-Penetrant Drug Candidate Synthesis

Given its elevated LogP (1.92) relative to 1-(2-phenylethyl)piperazine, this hydrochloride salt is the preferred intermediate for constructing small molecule libraries intended to cross the blood-brain barrier . Its enhanced lipophilicity profile, as quantified in Section 3, makes it a superior starting point for developing therapeutics targeting neurological disorders such as depression, anxiety, or neurodegenerative diseases.

Enantiomerically Pure API Synthesis

The chiral nature of this compound is its most critical differentiator. For projects requiring stereospecific drug candidates, procurement of the enantiomerically pure (R)- or (S)- forms is mandatory . This enables the direct synthesis of single-enantiomer APIs, avoiding complex and costly chiral resolution steps later in development, and is essential for studying stereoselective pharmacology and toxicology.

Targeted Receptor Modulators

The distinct basicity (pKa = 9.11) compared to analogs like 1-benzylpiperazine influences the compound's ionization state and, consequently, its interactions with biological targets . This makes 1-(1-Phenylethyl)piperazine hydrochloride a valuable scaffold for fine-tuning the binding affinity and selectivity of ligands for G-protein coupled receptors (GPCRs) and ion channels, where precise electrostatic interactions are paramount.

Scalable Synthesis

The compound's physical properties, including a boiling point 10.5 °C lower than 1-phenylpiperazine, offer practical advantages in large-scale synthesis and purification . For process chemists, this can translate to more efficient distillations, reduced thermal stress on the product, and lower energy consumption, contributing to a more cost-effective and robust manufacturing process.

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Elevated LogP for blood-brain barrier permeability research
CNS permeation assay context; membrane partitioning studies
Enantiomer-specific API synthesis
Chiral building block with high optical purity potential
Stereochemical control and enantiomeric excess validation
Receptor-targeted ligand design
Basicity (pKa) for ionization-state modulation in research models
Receptor binding and ion-channel assay context
Scalable process chemistry research
Lower boiling point supporting distillation-based purification
Purification efficiency and thermal degradation assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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